6-Mercaptoguanosine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDJAMXESTUWLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20903307 | |
| Record name | NoName_3952 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20903307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32976-84-4, 26017-62-9, 32865-28-4, 7602-04-2, 85-31-4 | |
| Record name | MLS000738229 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Purine-6-thiol, monohydrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC109159 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC89218 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Thioguanosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis and Derivatization of 6 Mercaptoguanosine
Chemical Synthesis Methodologies for 6-Mercaptoguanosine (B13397226)
The synthesis of this compound can be achieved through various chemical routes, ranging from traditional multi-step processes to more modern, efficient methodologies.
Traditional Synthetic Routes
Historically, the synthesis of thionucleosides like this compound often involved the thiation of the corresponding oxo-purine. A common traditional method for creating the 6-thio derivative of purines is the direct thiation of guanine (B1146940) or its protected derivatives using a thionating agent. For instance, a general and well-established method involves reacting guanine with phosphorus pentasulfide (P₂S₅) in a high-boiling point solvent like pyridine (B92270). gpatindia.com This approach, while effective, often requires harsh reaction conditions and can lead to challenges in purification.
Another classical approach involves starting from a more easily synthesized precursor, such as 2-amino-6-chloropurine, and then introducing the ribose sugar moiety, followed by displacement of the chloro group with a sulfur nucleophile. This multi-step process requires careful use of protecting groups for the ribose hydroxyls and the amino group on the purine (B94841) ring to ensure regioselectivity and prevent unwanted side reactions.
Novel and Convenient Synthetic Approaches (e.g., Mitsunobu Reaction)
Modern organic synthesis has introduced more efficient and milder methods for preparing nucleoside analogs. The Mitsunobu reaction is a prominent example of a versatile and powerful tool for organic synthesis, including the formation of C-S bonds. wikipedia.orgnih.gov This reaction facilitates the conversion of a primary or secondary alcohol to a variety of functional groups, including thioethers, under mild conditions. organic-chemistry.orgtcichemicals.com
The core principle of the Mitsunobu reaction involves the in-situ activation of an alcohol by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The activated alcohol can then be displaced by a suitable nucleophile. While direct synthesis of this compound via a Mitsunobu reaction on guanosine (B1672433) is not the most common application, the reaction is extensively used for creating derivatives, particularly S-cyclonucleosides from related mercapto-nucleosides. For example, 8-mercaptoguanosine derivatives have been successfully cyclized to form 8,2'-anhydro-S-cyclonucleosides using the Mitsunobu conditions. tandfonline.com This demonstrates the reaction's utility in forming a sulfur-carbon bond in a purine nucleoside context, suggesting its potential for developing novel synthetic pathways to S-substituted this compound derivatives.
| Synthesis Approach | Description | Conditions | Advantages/Disadvantages |
| Traditional Thiation | Direct reaction of guanosine or a protected precursor with a thionating agent like phosphorus pentasulfide. gpatindia.com | High temperatures, pyridine solvent. | Advantage: Direct conversion. Disadvantage: Harsh conditions, potential for low yields and side products. |
| Mitsunobu Reaction | Condensation of an alcohol and a sulfur nucleophile using triphenylphosphine and an azodicarboxylate (e.g., DEAD). wikipedia.orgtcichemicals.com | Mild, room temperature or below. | Advantage: Mild conditions, stereochemical inversion at chiral centers, high functional group tolerance. Disadvantage: Stoichiometric byproducts can complicate purification. |
Synthesis of S-substituted this compound Derivatives
The thiol group at the 6-position of this compound is a chemically reactive handle that allows for the synthesis of a wide array of S-substituted derivatives. These modifications are often designed to introduce specific functionalities, such as fluorescent tags or reactive probes, for biochemical and cellular studies.
Fluorescently Tagged Analogs (e.g., S-(N-dansylaminoethyl)-6-mercaptoguanosine)
Fluorescent analogs of biologically active molecules are invaluable tools for studying their interactions, localization, and transport in biological systems. A notable example is S-(N-dansylaminoethyl)-6-mercaptoguanosine, which has been synthesized and utilized as a fluorescent probe. portlandpress.comportlandpress.comcapes.gov.br
The synthesis of this derivative is achieved by reacting this compound with N-dansylaziridine. portlandpress.com The reaction is typically carried out in a mixed aqueous-organic solvent system at a basic pH (around 9.6), which facilitates the deprotonation of the thiol group, making it a potent nucleophile to attack the aziridine (B145994) ring. portlandpress.com The resulting compound, S-(N-dansylaminoethyl)-6-mercaptoguanosine, possesses environment-sensitive fluorescence. Its emission spectrum shows two peaks, but the one at approximately 550 nm is particularly sensitive to the polarity of its surroundings, making it an effective probe for studying binding events, such as its interaction with the uridine (B1682114) transport system in human erythrocytes. portlandpress.comnih.gov
| Fluorescent Analog | Synthesis Method | Excitation Max (nm) | Emission Max (nm) | Key Feature |
| S-(N-dansylaminoethyl)-6-mercaptoguanosine | Reaction of this compound with N-dansylaziridine at pH 9.6. portlandpress.com | ~340 (Dansyl group) | ~400 and ~550 | The 550 nm emission is highly sensitive to the local environment polarity. portlandpress.comnih.gov |
Other Chemically Modified Analogs for Research Probing
Beyond fluorescent tagging, the thiol group of this compound can be modified in numerous ways to create probes for various research applications. These modifications can alter the molecule's hydrophobicity, introduce cross-linking capabilities, or change its metabolic fate.
S-allylthio Derivatives : Biologically active S-allylthio derivatives of 6-mercaptopurine (B1684380) riboside (a closely related analog) have been synthesized. nih.gov These compounds can be prepared by reacting the parent mercapto-nucleoside with an allylthiosulfonate. These derivatives often exhibit enhanced cell penetration due to increased hydrophobicity and can act as prodrugs, releasing the active 6-mercaptopurine molecule intracellularly upon reaction with glutathione. nih.gov
Photo-crosslinkable Analogs : 6-Thioguanosine (B559654) (the nucleobase of this compound) has been incorporated into anti-reverse cap analogs (ARCAs) for the synthesis of messenger RNA (mRNA). rsc.org These modified mRNAs can be used in photo-crosslinking experiments to identify and map the binding sites of cap-binding proteins, as the 6-thio group can be photo-activated to form covalent bonds with nearby amino acid residues. rsc.org
Analogs for Inhibitor Development : While focusing on the 8-mercapto isomer, research has shown that functionalizing the sulfur atom of 8-mercaptoguanine with various substituents is a viable strategy for developing potent enzyme inhibitors, for example, against enzymes in the folate biosynthesis pathway. plos.orgtandfonline.com This same principle of S-functionalization is applicable to this compound to explore new therapeutic agents.
Structural Elucidation Techniques for this compound and its Analogs
The confirmation of the chemical structure of newly synthesized this compound and its derivatives relies on a suite of modern analytical techniques. Each method provides specific information that, when combined, offers a complete and unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H (proton) and ¹³C (carbon) NMR are fundamental for determining the carbon-hydrogen framework of the molecule. NMR provides information on the chemical environment of each atom, the connectivity between atoms, and the stereochemistry, such as the β-configuration of the glycosidic bond connecting the ribose sugar to the purine base. researchgate.net
Mass Spectrometry (MS) : MS is used to determine the exact molecular weight of the compound, which confirms its elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass data. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with advanced analyzers like Quadrupole Time-of-Flight (Q-TOF), are powerful for separating mixtures and identifying metabolites or derivatives in complex biological samples. medscape.com
Spectrophotometry (UV-Vis and Fluorescence) : Ultraviolet-Visible (UV-Vis) spectrophotometry is used to study the electronic transitions within the molecule and is useful for quantification and purity assessment. For fluorescent derivatives like S-(N-dansylaminoethyl)-6-mercaptoguanosine, fluorescence spectroscopy is essential to characterize their excitation and emission properties and to study their interactions with other molecules. nih.gov
| Technique | Information Provided | Reference Example |
| NMR Spectroscopy | Connectivity, chemical environment, stereochemistry. | Characterization of novel heterocyclic compounds. researchgate.net |
| Mass Spectrometry | Molecular weight, elemental composition. | HRMS used for acetamide (B32628) derivatives of 8-mercaptoguanine. nih.gov |
| LC-Q-TOF/MS | Separation and identification in complex mixtures. | Elucidation of this compound metabolites. medscape.com |
| Fluorescence Spectroscopy | Excitation/emission properties of fluorescent analogs. | Characterization of S-(N-dansylaminoethyl)-6-mercaptoguanosine. nih.gov |
| X-ray Crystallography | Definitive 3D structure, bond lengths, and angles. | Structural confirmation of guanosine analogues. researchgate.net |
Metabolic Pathways and Biotransformation of Thiopurines Relevant to 6 Mercaptoguanosine
Overview of 6-Mercaptopurine (B1684380) Metabolism to Active Nucleotides
The activation of 6-mercaptopurine (6-MP) into its therapeutically active forms is a multi-step enzymatic process. mdpi.commdpi.com Following its uptake into the cell, 6-MP is shunted into an anabolic pathway that converts it into various thiopurine nucleotides. chemicalbook.com The principal active metabolites are the 6-thioguanine (B1684491) nucleotides (TGNs), which exert their cytotoxic effects primarily by being incorporated into DNA and RNA. pharmgkb.orgmdpi.com This activation sequence begins with the conversion of 6-MP to thioinosine monophosphate (TIMP), a critical intermediate. researchgate.netresearchgate.net From TIMP, the pathway proceeds through several subsequent conversions to ultimately generate the TGNs. uq.edu.aubmj.com
The initial and rate-limiting step in the activation of thiopurines is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.govchemicalbook.comnih.gov This enzyme converts 6-MP into 6-thioinosine monophosphate (TIMP or thioinosinic acid). hemonc.orgmedkoo.comdrugbank.com In this reaction, HGPRT utilizes 5-phospho-D-ribose-1-pyrophosphate (PRPP) as a phosphoribosyl donor. pharmgkb.orgchemicalbook.com Similarly, HGPRT is responsible for the more direct conversion of the thiopurine drug 6-thioguanine (6-TG) into 6-thioguanosine (B559654) monophosphate (6-TGMP). nih.govwikipedia.orgresearchgate.net The activity of HGPRT is a critical determinant of the extent to which thiopurines are anabolized to their cytotoxic nucleotide forms. chemicalbook.comnih.gov
Once formed, 6-thioinosine monophosphate (TIMP) serves as a central hub in the metabolic cascade. hemonc.orgmedkoo.com TIMP itself can inhibit several enzymes involved in the de novo pathway of purine (B94841) ribonucleotide synthesis, including glutamine-5-phosphoribosylpyrophosphate amidotransferase. hemonc.orgdrugbank.com For the formation of the ultimate active metabolites, TIMP is converted to 6-thioxanthosine (B11829551) monophosphate (TXMP) by the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH). pharmgkb.orguq.edu.auresearchgate.net This step is crucial for directing the metabolic flow towards the synthesis of thioguanine nucleotides rather than other thiopurine derivatives. pharmgkb.orguq.edu.au
Following the conversion of TIMP to TXMP, the enzyme guanosine (B1672433) monophosphate synthetase (GMPS) catalyzes the formation of 6-thioguanosine monophosphate (6-TGMP). pharmgkb.orguq.edu.auresearchgate.net This is the first of the thioguanine nucleotides to be formed. Subsequently, 6-TGMP is phosphorylated by kinases to produce 6-thioguanosine diphosphate (B83284) (6-TGDP) and ultimately 6-thioguanosine triphosphate (6-TGTP). pharmgkb.orgnih.govwikipedia.org These three phosphorylated forms (6-TGMP, 6-TGDP, and 6-TGTP), along with their deoxyribosyl analogs, are collectively known as 6-thioguanine nucleotides (6-TGNs). pharmgkb.orgnih.govwikipedia.orgresearchgate.net The incorporation of these TGNs into DNA and RNA is the primary mechanism behind the cytotoxic effects of thiopurine drugs. pharmgkb.orgmdpi.com
| Enzyme | Substrate(s) | Product(s) | Pathway Step |
|---|---|---|---|
| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | 6-Mercaptopurine (6-MP), PRPP | 6-Thioinosine Monophosphate (TIMP) | Initial activation of 6-MP. researchgate.nethemonc.org |
| Inosine Monophosphate Dehydrogenase (IMPDH) | 6-Thioinosine Monophosphate (TIMP) | 6-Thioxanthosine Monophosphate (TXMP) | Conversion towards thioguanine synthesis. pharmgkb.orguq.edu.au |
| Guanosine Monophosphate Synthetase (GMPS) | 6-Thioxanthosine Monophosphate (TXMP) | 6-Thioguanosine Monophosphate (6-TGMP) | Formation of the first thioguanine nucleotide. pharmgkb.orgresearchgate.net |
| Kinases (e.g., Nucleoside Diphosphate Kinases) | 6-TGMP, 6-TGDP | 6-Thioguanosine Diphosphate (6-TGDP), 6-Thioguanosine Triphosphate (6-TGTP) | Sequential phosphorylation to form active 6-TGNs. pharmgkb.orgnih.gov |
Thioinosine Monophosphate (TIMP) Conversion
Competing Inactivation Pathways
The anabolic activation pathway of 6-MP competes with two major catabolic pathways that inactivate the drug and its metabolites. bmj.comresearchgate.netnih.gov These inactivation routes limit the formation of active 6-TGNs and can produce metabolites associated with toxicity. The balance between the activation and inactivation pathways is influenced by genetic variations in the enzymes involved, particularly Thiopurine S-Methyltransferase (TPMT) and Xanthine Oxidase (XO). mdpi.comarkansasbluecross.com
Xanthine oxidase (XO) provides another major route for thiopurine inactivation. uq.edu.auresearchgate.net This enzyme, located primarily in the liver and intestines, oxidizes 6-MP to form 8-hydroxy-6-mercaptopurine and subsequently the inert metabolite 6-thiouric acid, which is then excreted. pharmgkb.orgchemicalbook.comnih.gov This catabolic process directly reduces the amount of 6-MP available for conversion to active TGNs. nih.gov XO can also metabolize 6-thioguanine after its deamination to 6-thioxanthine. nih.govwikipedia.org Aldehyde oxidase (AO) is another enzyme that can contribute to the inactivation of 6-MP. uq.edu.au The activity of these oxidative enzymes, particularly XO, significantly impacts the bioavailability of thiopurines. chemicalbook.comnih.gov
| Enzyme | Substrate(s) | Product(s) | Pathway |
|---|---|---|---|
| Thiopurine S-Methyltransferase (TPMT) | 6-Mercaptopurine (6-MP) | 6-Methylmercaptopurine (B131649) (6-MMP) | S-Methylation. uq.edu.auresearchgate.net |
| Thiopurine S-Methyltransferase (TPMT) | 6-Thioinosine Monophosphate (TIMP) | 6-Methylthioinosine Monophosphate (meTIMP) | S-Methylation. researchgate.nethemonc.org |
| Xanthine Oxidase (XO) | 6-Mercaptopurine (6-MP) | 6-Thiouric Acid | Oxidation. pharmgkb.orgchemicalbook.com |
| Xanthine Oxidase (XO) | 6-Thioxanthine | 6-Thiouric Acid | Oxidation. nih.govwikipedia.org |
| Aldehyde Oxidase (AO) | 6-Mercaptopurine (6-MP) | Inactive metabolites | Oxidation. uq.edu.au |
Thiopurine S-Methyltransferase (TPMT) Pathway
Enzymatic Regulation and Inter-Individual Variability in Thiopurine Metabolism Relevant to 6-Mercaptoguanosine (B13397226)
The metabolic journey of thiopurines, including the formation of the key metabolite this compound, is a complex process governed by a series of enzymatic reactions. The efficiency and balance of these enzymatic pathways are not uniform across all individuals, leading to significant inter-individual variability in drug response and toxicity. This variability is largely attributed to genetic differences in the enzymes responsible for thiopurine metabolism.
Genetic Polymorphisms and Enzyme Activity Research
Genetic polymorphisms, which are variations in the DNA sequence, can lead to the production of enzymes with altered activity. In the context of thiopurine metabolism, polymorphisms in several key enzymes have been extensively studied and shown to have a profound impact on the levels of active metabolites like 6-thioguanine nucleotides (TGNs), which include this compound triphosphate.
Thiopurine S-methyltransferase (TPMT): TPMT is a crucial enzyme that deactivates 6-mercaptopurine (6-MP) by methylating it to 6-methylmercaptopurine (6-MMP), an inactive metabolite. worktribe.com This methylation prevents 6-MP from being converted into active TGNs. nih.gov Genetic polymorphisms in the TPMT gene can lead to decreased or absent enzyme activity. wikipedia.org Individuals with intermediate or low TPMT activity metabolize 6-MP to 6-MMP at a slower rate, leading to a higher proportion of 6-MP being shunted towards the production of TGNs, including the precursors to this compound. worktribe.comnih.gov
Several variant alleles of TPMT have been identified, with TPMT2, TPMT3A, and TPMT3C being the most common ones associated with reduced enzyme function. uniprot.org The frequency of these alleles varies among different ethnic populations. For instance, TPMT3C is more prevalent in Asian populations, while TPMT*3A is more common in Caucasians. nih.govuniprot.org Individuals who are heterozygous for these variants (carrying one normal and one variant allele) typically have intermediate TPMT activity, while those who are homozygous (carrying two variant alleles) have low to no TPMT activity. uniprot.org
Nucleoside Diphosphate-Linked Moiety X-type Motif 15 (NUDT15): The NUDT15 enzyme plays a critical role in deactivating the active form of thiopurines. It converts the active thioguanine triphosphate (TGTP) back to the less active thioguanine monophosphate (TGMP), thereby preventing its excessive incorporation into DNA and subsequent cytotoxicity. ump.edu.vn Genetic variants in the NUDT15 gene, particularly the c.415C>T (p.Arg139Cys) polymorphism, lead to a loss of NUDT15 function. nih.gov
Individuals carrying NUDT15 variant alleles are unable to effectively deactivate TGTP, leading to its accumulation and increased toxicity. ump.edu.vn Similar to TPMT, the prevalence of NUDT15 polymorphisms shows significant ethnic variation, being much more common in Asian and Hispanic populations than in European or African populations. nih.govhmdb.ca
Inosine Triphosphate Pyrophosphatase (ITPA): The ITPA enzyme is responsible for converting inosine triphosphate (ITP) to inosine monophosphate (IMP). While not directly in the main metabolic pathway of 6-MP to this compound, polymorphisms in the ITPA gene have been associated with thiopurine-related toxicities. frontiersin.orgnih.gov The exact mechanism is not fully elucidated but is thought to involve the accumulation of alternative thiopurine metabolites.
The following table summarizes key genetic polymorphisms affecting enzymes central to the this compound metabolic pathway.
| Gene | Polymorphism | Effect on Enzyme Activity | Consequence for this compound Pathway |
| TPMT | TPMT2, TPMT3A, TPMT*3C | Decreased | Shifts metabolism towards active 6-thioguanine nucleotides, increasing their levels. nih.gov |
| NUDT15 | c.415C>T (p.Arg139Cys) | Decreased/Loss of function | Prevents deactivation of active 6-thioguanine triphosphates, leading to their accumulation. ump.edu.vn |
| ITPA | 94C>A (p.Pro32Thr) | Decreased | Associated with increased risk of thiopurine toxicity, though the direct mechanism on this compound is less clear. frontiersin.orgnih.gov |
Impact on Metabolite Formation Kinetics
The genetic polymorphisms in enzymes like TPMT and NUDT15 directly influence the kinetics of metabolite formation, leading to significant inter-individual differences in the concentrations of thiopurine metabolites.
Individuals with reduced TPMT activity exhibit a clear shift in metabolic kinetics. The rate of conversion of 6-MP to the inactive 6-MMP is significantly reduced. Consequently, a larger substrate pool of 6-MP is available for the alternative anabolic pathway initiated by hypoxanthine-guanine phosphoribosyltransferase (HPRT). This leads to an increased rate of formation of thioinosine monophosphate (TIMP). TIMP is then sequentially converted by inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase (GMPS) to form thioguanosine monophosphate (TGMP), a direct precursor to this compound nucleotides. worktribe.comnih.gov Therefore, low TPMT activity is directly correlated with higher intracellular concentrations of TGNs. nih.gov
Conversely, individuals with NUDT15 deficiency experience altered kinetics at the end of the activation pathway. While the formation of TGTP proceeds normally, its degradation back to TGMP is impaired. ump.edu.vn This leads to a slower clearance of the active TGTP, resulting in its accumulation within the cell. Studies have shown that patients with NUDT15 variants have significantly higher concentrations of TGNs compared to those with the wild-type gene, even at lower doses of the parent drug. frontiersin.org
The interplay between these genetic factors results in a wide spectrum of metabolite profiles among patients. For example, an individual with both intermediate TPMT activity and an NUDT15 variant may have a significantly higher risk of accumulating toxic levels of TGNs compared to someone with normal activity for both enzymes. This highlights the complex nature of enzymatic regulation in thiopurine metabolism and the critical role of pharmacogenetic testing in predicting individual metabolic kinetics.
The table below illustrates the general impact of TPMT and NUDT15 activity on the relative levels of key metabolites in the thiopurine pathway.
| Enzyme Activity | 6-Methylmercaptopurine (6-MMP) Levels | 6-Thioguanine Nucleotide (TGN) Levels |
| Normal TPMT & Normal NUDT15 | Normal | Normal |
| Low TPMT & Normal NUDT15 | Low | High |
| Normal TPMT & Low NUDT15 | Normal | Very High |
| Low TPMT & Low NUDT15 | Low | Extremely High |
It is important to note that while these genetic factors are major determinants, other factors such as co-administered drugs that may inhibit or induce these enzymes can also impact metabolite formation kinetics. wikipedia.org The significant inter-individual variations in the pharmacokinetics of oral 6-mercaptopurine underscore the complexity of its metabolism. researchgate.net
Cellular and Molecular Mechanisms of Action of 6 Mercaptoguanosine and Its Metabolites
Incorporation into Nucleic Acids
A primary mechanism of cytotoxicity for 6-Mercaptoguanosine (B13397226) involves its metabolic conversion into fraudulent nucleotides that are subsequently incorporated into DNA and RNA. chemicalbook.comlgmpharma.comoup.com This integration is a critical step that leads to profound structural and functional consequences for the nucleic acid polymers. oup.com
After cellular uptake, this compound is metabolized into 6-thiodeoxyguanosine triphosphate (dGTP). researchgate.netoup.com This metabolite is a structural analogue of the natural deoxyguanosine triphosphate and is recognized by DNA polymerases during the S phase of the cell cycle. chemicalbook.com Consequently, it is incorporated into the replicating DNA strands. frontiersin.orgresearchgate.netoup.com
The incorporation of these 6-thioguanine (B1684491) nucleotides (DNA-6TGN) is a key cytotoxic event. capes.gov.brnih.gov Studies have demonstrated that inhibiting DNA synthesis can protect cells from the toxic effects of thiopurines, supporting the hypothesis that DNA incorporation is a primary mechanism of action. capes.gov.brnih.gov The extent of this incorporation can be quantified and may serve as a more direct measure of therapeutic intensity than metabolite levels in red blood cells. nih.gov This integration into the genetic material triggers events such as the induction of double-strand breaks, which ultimately contribute to cell death. caymanchem.comnih.gov
The substitution of guanine (B1146940) with 6-thioguanine (S6G) in the DNA helix introduces significant structural and functional perturbations. oup.comcaymanchem.com The presence of a sulfur atom instead of an oxygen at the C6 position of the purine (B94841) ring alters the molecule's properties, leading to several detrimental effects. oup.com
Duplex Destabilization: The incorporation of S6G lowers the thermal stability of the DNA duplex. oup.comresearchgate.net
Altered Base Pairing: While S6G can still form hydrogen bonds with cytosine, it can also mispair with thymine (B56734) (T). nih.gov Structural studies have indicated that the S6G-T mismatch is surprisingly stable, which can lead to G-to-T transversions during subsequent rounds of replication. nih.gov
Inhibition of G-Quadruplex Formation: S6G has been shown to block the formation of G-quadruplex structures. oup.comresearchgate.net These are specialized four-stranded structures found in guanine-rich regions of DNA, such as telomeres and gene promoter regions, and their disruption can interfere with critical cellular processes like replication. oup.com
Interference with DNA Methylation: The presence of S6G in a CpG dinucleotide sequence can disrupt the process of cytosine methylation by DNA methyltransferases (DNMTs). caymanchem.com This interference with epigenetic regulation can lead to the reactivation of silenced genes. caymanchem.com
Induction of DNA Damage: The presence of S6G in DNA can lead to various forms of damage, including single- and double-strand breaks, cross-linking with proteins, and larger-scale chromosomal damage, which can trigger cell cycle arrest and apoptosis. researchgate.netnih.gov
Further Chemical Modification: Once incorporated into DNA, S6G can be further modified. It can be methylated to form S6-methylthioguanine or oxidized upon UVA light exposure to form 2-aminopurine-6-sulfonic acid. nih.gov These subsequent lesions cause even greater destabilization to the DNA duplex and are highly mutagenic. nih.gov
Table 2: Functional and Structural Consequences of 6-Thioguanine (S6G) Incorporation into DNA
| Consequence | Description | Reference |
| DNA Duplex Destabilization | Lowers the thermal melting temperature of the DNA double helix. | oup.com, researchgate.net |
| Altered Base Pairing | Can form a stable mismatch with thymine (T), leading to potential mutations. | nih.gov |
| Inhibition of G-Quadruplexes | Prevents the formation of four-stranded G-quadruplex structures, impacting telomeres and gene promoters. | oup.com, researchgate.net |
| Interference with Methylation | Disrupts the action of DNA methyltransferases at CpG sites, leading to DNA demethylation. | caymanchem.com |
| DNA Damage Induction | Causes single- and double-strand breaks, DNA-protein cross-links, and chromosomal damage. | nih.gov |
| Susceptibility to Further Modification | Incorporated S6G can be methylated or oxidized, forming highly mutagenic lesions that further destabilize DNA. | nih.gov |
Post-transcriptional Modification of RNA
Modulation of Cellular Signaling Pathways
6-Mercaptopurine (B1684380) and its subsequent metabolite, this compound, significantly modulate key cellular signaling pathways that are crucial for cell growth, proliferation, and survival.
Impact on PI3K/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cellular processes. mdpi.comwikipedia.orgmdpi.com Research indicates that 6-MP can inhibit the mTOR signaling pathway. oncotarget.comnih.govnih.gov Specifically, in leukemic T cells, exposure to 6-MP leads to a reduction in the phosphorylation of p70S6K, a downstream effector of mTORC1, indicating inhibited mTOR activity. oncotarget.com This inhibition is a critical event, as mTORC1 is a key promoter of cell growth and proliferation by regulating protein synthesis and other anabolic processes. mdpi.com The dysregulation of the PI3K/Akt/mTOR pathway is a known characteristic of many cancers, and its inhibition is a key mechanism of various anti-cancer therapies. mdpi.comspringermedizin.denih.gov
The inhibition of mTOR by 6-MP is linked to the energetic stress induced by the compound. oncotarget.com By causing a drop in ATP levels, 6-MP triggers a cascade of events that includes the suppression of mTORC1, which in turn affects the expression of downstream targets like the transcription factors Myc and HIF-1α. oncotarget.comnih.gov
Activation of AMP-activated Protein Kinase (AMPK)
AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. mdpi.comwikipedia.org When intracellular ATP levels decline, the resulting increase in the AMP:ATP ratio leads to the activation of AMPK. mdpi.comresearchgate.net Studies have shown that treatment with 6-MP induces a significant and progressive reduction in intracellular ATP content, which consequently leads to the phosphorylation and activation of AMPK. nih.govnih.govresearchgate.net
In proliferating T cells, a significant increase in AMPK phosphorylation is observed after 48 hours of incubation with 6-MP. oncotarget.comnih.gov The activation of AMPK is a critical response to the energetic stress caused by 6-MP. oncotarget.comnih.gov Activated AMPK works to restore energy homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP, such as protein synthesis, which is partly achieved through the inhibition of the mTOR pathway. wikipedia.org
Regulation of Orphan Nuclear Receptor NR4A Family
The NR4A family of orphan nuclear receptors, which includes NR4A1 (Nur77), NR4A2 (Nurr1), and NR4A3 (NOR-1), are immediate early genes that function as transcription factors. mdpi.comfrontiersin.orgfrontiersin.orgnih.govnih.gov Their expression is induced by various cellular stress signals and they play roles in apoptosis, inflammation, and metabolism. mdpi.comnih.gov While direct studies detailing the specific regulation of the NR4A family by this compound are not prevalent, the cellular stresses induced by the compound, such as energetic stress and activation of AMPK, are known to influence the expression and activity of these nuclear receptors. The NR4A family's role as transcription factors means they can influence the expression of genes involved in critical cellular processes, including those affected by 6-MP. frontiersin.org
Effects on Cellular Energetic Metabolism
6-Mercaptopurine and its metabolites profoundly impact the energetic balance of the cell, leading to significant metabolic reprogramming.
ATP Depletion and Energetic Stress
A primary and early effect of 6-MP exposure is a significant reduction in intracellular ATP levels. nih.govresearchgate.net This ATP depletion is observed as early as two hours after treatment and becomes more pronounced over time. nih.gov The interference of 6-MP with de novo purine synthesis is a key contributor to this reduction in the nucleotide pool, also affecting ADP and AMP levels. nih.govresearchgate.net
This drop in ATP production creates a state of energetic stress within the cell. oncotarget.comnih.gov The cell responds to this stress by activating compensatory mechanisms, most notably the activation of AMPK, in an attempt to restore energy balance. oncotarget.comnih.govnih.gov
Alterations in Glycolytic and Glutaminolytic Fluxes
In response to the energetic stress and the modulation of signaling pathways like mTOR, cells treated with 6-MP exhibit significant alterations in their metabolic fluxes, particularly in glycolysis and glutaminolysis. oncotarget.comnih.gov Research has shown that 6-MP leads to a marked reduction in both glycolytic and glutaminolytic fluxes in proliferating T cells. oncotarget.comnih.govnih.gov
Table 1: Impact of 6-Mercaptopurine on Cellular Signaling and Metabolism
| Cellular Process | Key Molecule/Pathway | Effect of 6-Mercaptopurine | Research Finding |
|---|---|---|---|
| Cellular Signaling | PI3K/mTOR | Inhibition | Reduced phosphorylation of p70S6K, a downstream target of mTOR. oncotarget.com |
| AMP-activated Protein Kinase (AMPK) | Activation | Increased phosphorylation of AMPK after 48 hours of exposure. oncotarget.comnih.gov | |
| Energetic Metabolism | ATP Levels | Depletion | Significant reduction in intracellular ATP as early as 2 hours post-treatment. nih.gov |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 6-Mercaptopurine |
| Adenosine diphosphate (B83284) (ADP) |
| Adenosine monophosphate (AMP) |
| Adenosine triphosphate (ATP) |
| Glutaminase |
| Hexokinase |
| Hypoxia-inducible factor 1-alpha (HIF-1α) |
| Myc |
| p70S6 kinase (p70S6K) |
Induction of Cellular Responses
This compound (6-MG) and its primary precursor, 6-mercaptopurine (6-MP), trigger a cascade of cellular responses that are central to their therapeutic effects. These responses are largely a consequence of the metabolic conversion of these drugs into active thiopurine nucleotides, which interfere with critical cellular processes. The incorporation of these metabolites into DNA and RNA, along with the inhibition of key enzymes in the purine biosynthesis pathway, culminates in the activation of stress-response pathways, leading to cell cycle disruption, programmed cell death, and autophagy. drugbank.compfeist.netpatsnap.com
Cell Cycle Arrest
The antiproliferative action of 6-mercaptopurine and its metabolites is significantly mediated by their ability to halt the progression of the cell cycle. nih.gov By interfering with DNA synthesis, these compounds are particularly effective against rapidly dividing cells. patsnap.com
Research on fetal rat neural progenitor cells treated with 6-MP revealed a significant accumulation of cells in the G2/M and S phases of the cell cycle between 24 and 72 hours post-treatment. researchgate.netnih.gov This suggests that the drug induces a G2/M arrest and delays the progression through the S phase. researchgate.net The mechanism for this arrest involves several key regulatory proteins. For instance, the active, phosphorylated form of p53, a protein that mediates cell cycle arrest and apoptosis, was found to increase. researchgate.netnih.gov This was accompanied by an intense overexpression of p21, a downstream effector of p53 that executes cell cycle arrest. researchgate.netnih.gov Concurrently, the levels of Cdc25A, a protein necessary for S-phase progression, decreased, and the inactive, phosphorylated form of cdc2, which is required for G2/M progression, increased. researchgate.netnih.gov
In human Jurkat T cells, treatment with 6-MP led to an accumulation of cells in the sub-G1 phase, which is indicative of fragmented DNA and is often associated with apoptosis. nih.gov This finding underscores that 6-MP's disruption of the cell cycle is a critical step preceding cell death. nih.gov The cytotoxicity of 6-thioguanine (6-TG), a key metabolite, is also known to be cell cycle phase-specific, primarily acting during the S-phase when DNA is being synthesized. drugbank.com
| Cell Line | Compound | Observed Effect on Cell Cycle | Key Molecular Changes |
| Fetal Rat Neural Progenitor Cells | 6-Mercaptopurine (6-MP) | Accumulation in G2/M and S phases. researchgate.netnih.gov | Increased phosphorylated p53, increased p21, decreased Cdc25A, increased phosphorylated cdc2. researchgate.netnih.gov |
| Jurkat T cells | 6-Mercaptopurine (6-MP) | Accumulation in sub-G1 phase. nih.gov | Not specified. |
Apoptosis Pathways
Apoptosis, or programmed cell death, is a major outcome of cellular exposure to 6-mercaptopurine and its derivatives. This process is a direct consequence of the cellular damage and stress induced by the drug, including its incorporation into nucleic acids and the inhibition of purine synthesis. patsnap.comnih.gov
The active metabolites of 6-MP, such as 6-thioguanine nucleotides (TGNs), can be incorporated into DNA, leading to DNA damage that triggers apoptotic cell death. patsnap.comnih.gov In studies with fetal rat neural progenitor cells, the cell cycle arrest induced by 6-MP ultimately led to apoptosis, a process mediated by the p53 protein. researchgate.netnih.gov
In Jurkat T cells, 6-MP was observed to promote apoptosis in a time-dependent manner. After a 48-hour incubation period, approximately 30% of the cells were apoptotic. nih.gov This induction of apoptosis is a well-established effect of the drug. nih.gov The intrinsic, or mitochondrial, pathway of apoptosis appears to be involved. This pathway is initiated by cellular stress and DNA damage. mdpi.com For example, treatment of leukemia cells with a related purine derivative, 6-Amino-9-(styrylsulfonyl)-9H-purine, resulted in increased expression of caspase 3 and cytochrome c, key components of the intrinsic apoptotic pathway. mdpi.com Caspases are a family of proteases that execute the apoptotic program. mdpi.com
| Research Finding | Cell Type | Implication for Apoptosis |
| Increased phosphorylated p53. researchgate.netnih.gov | Fetal Rat Neural Progenitor Cells | p53 mediates the apoptotic response to DNA damage. |
| Time-dependent increase in apoptotic cells. nih.gov | Jurkat T cells | Confirms 6-MP as a potent inducer of apoptosis. |
| Incorporation of 6-thioguanine nucleotides (TGNs) into DNA. nih.gov | General | Creates a mismatch that can be recognized by the cell's DNA repair machinery, leading to apoptosis. |
Autophagosome Accumulation
Autophagy is a cellular process for degrading and recycling cellular components. While it is typically a survival mechanism, its interplay with thiopurine-induced cytotoxicity is complex. Research indicates that 6-mercaptopurine and other thiopurines are potent inducers of autophagy. nih.gov
In Jurkat T cells, incubation with 6-MP was shown to cause an accumulation of autophagosomes. nih.gov This was demonstrated by the conversion of the cytosolic form of the protein LC3 (LC3-I) to its lipidated form (LC3-II), which is recruited to autophagosomal membranes and serves as a key marker for autophagy. nih.govmdpi.com Similarly, studies in THP-1 macrophage cells confirmed that thiopurines, including 6-MP and 6-TG, induce a strong, time- and concentration-dependent autophagy. nih.gov
The mechanism of autophagy induction by thiopurines appears to vary among the different compounds. For instance, azathioprine (B366305) was found to inhibit mTORC1 activity, a central regulator of cell growth and autophagy, while both azathioprine and 6-TG increased the phosphorylation of eIF2α, another stress-response pathway that can trigger autophagy. nih.gov In contrast, 6-MP had only a minor effect on either of these signaling pathways in the studied cells, suggesting it may induce autophagy through a different mechanism. nih.gov The accumulation of autophagosomes can result from either an increase in their formation or a blockage in their fusion with lysosomes for degradation. nih.gov Thiopurines appear to activate the complete autophagic pathway, leading to the maturation of autophagosomes into autolysosomes, independently of apoptosis and ER stress. nih.gov
| Compound | Cell Line | Key Finding | Potential Mechanism |
| 6-Mercaptopurine (6-MP) | Jurkat T cells | Induces autophagosome accumulation. nih.gov | Not specified. |
| 6-Mercaptopurine (6-MP) | THP-1 Macrophages | Strong inducer of autophagy. nih.gov | Minor effect on mTORC1 or eIF2α phosphorylation. nih.gov |
| 6-Thioguanine (6-TG) | THP-1 Macrophages | Strong inducer of autophagy. nih.gov | Increased eIF2α-S51 phosphorylation. nih.gov |
Molecular Interactions and Biophysical Studies of 6 Mercaptoguanosine
Interaction with Nucleic Acids (DNA/RNA)
The primary mechanism of action for thiopurines like 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491) involves their incorporation into DNA and RNA, leading to cytotoxicity. nih.govresearchgate.net In the body, 6-mercaptopurine is converted to its ribonucleotide and can ultimately be incorporated into nucleic acids as thioguanosine, the core structure of 6-mercaptoguanosine (B13397226). pfeist.net This fraudulent incorporation disrupts the normal function and synthesis of nucleic acids. nih.govpfeist.net The presence of these analogs within the DNA strand can trigger mismatch repair systems, leading to DNA strand breakage and apoptosis. nih.gov Thioguanine nucleotides are incorporated into both DNA and RNA through phosphodiester linkages. drugbank.com
Beyond incorporation, studies on the direct interaction between thiopurines and DNA reveal non-covalent binding modes. Biophysical and in-silico molecular docking approaches have been used to study the interaction of 6-mercaptopurine (6MP) with calf thymus DNA. nih.govplos.org These studies indicate a non-intercalative binding mode, where the molecule does not insert itself between the base pairs of the DNA helix. nih.govplos.org Instead, the interaction is characterized as groove binding and/or electrostatic. nih.govplos.org
Steady-state fluorescence experiments determined a moderate binding constant, which is consistent with an external binding mode rather than intercalation. nih.govplos.org Molecular docking simulations further support this, identifying the minimum energy conformation of the 6MP-DNA complex and confirming a groove-binding interaction. nih.govplos.org
| Parameter | Finding | Reference |
| Binding Mode | Groove binding / Electrostatic | nih.gov, plos.org |
| Interaction Type | Non-intercalative | nih.gov, plos.org |
| Binding Constant (K) | 7.48 × 10³ M⁻¹ | nih.gov, plos.org |
| Binding Energy | -119.67 kJ/mol | nih.gov, plos.org |
An important aspect of the interaction between thiopurines and DNA is their photosensitizing capability. 6-Thioguanine (6-TG), when incorporated into DNA, is a strong chromophore for UVA light, with an absorbance maximum at 342 nm. nih.gov Upon UVA irradiation, DNA-incorporated 6-TG acts as a photosensitizer, generating reactive oxygen species (ROS). nih.gov
Studies have demonstrated that 6-mercaptopurine can also induce the generation of ROS in the presence of light. nih.govplos.org This photo-induced ROS production leads to significant DNA damage, as confirmed by plasmid nicking and comet assays. nih.govplos.org The photochemical activation of DNA 6-TG results in extensive and multiple forms of damage to both DNA and proteins, which is mutagenic and highly toxic to cells. nih.gov
| Condition | Observation | Consequence | Reference |
| 6MP + Light | Increased ROS generation | Significant DNA damage | nih.gov, plos.org |
| DNA-incorporated 6-TG + UVA | Acts as a photosensitizer | Extensive DNA and protein damage | nih.gov |
Binding Modes (e.g., Groove Binding)
Protein Binding Studies
The interaction of drugs with plasma proteins is a critical determinant of their pharmacokinetics. researchgate.net Human serum albumin (HSA) is the most abundant plasma protein and plays a key role in the transport of numerous compounds. nih.govmdpi.com
The binding of thiopurines to human serum albumin (HSA) has been characterized using various techniques, including equilibrium dialysis, circular dichroism, and molecular docking. nih.govnih.gov Studies show that 6-mercaptopurine binds to HSA, with approximately 19% of an administered dose being bound to serum proteins. nih.govdrugbank.com
Molecular docking simulations and displacement experiments have located the binding site of 6-MP to Site I (the warfarin (B611796) binding site) within the hydrophobic cavity of subdomain IIA of the HSA molecule. nih.govnih.gov The binding of 6-MP to HSA induces conformational alterations in the secondary structure of the protein. nih.gov Similarly, 6-thioguanine has been shown to bind within the hydrophobic cavity of subdomain IIA of HSA through a static quenching mechanism, which also leads to changes in the protein's conformation. researchgate.net
| Compound | Binding Site on HSA | Effect on HSA Structure | Reference |
| 6-Mercaptopurine | Site I (Subdomain IIA) | Alteration of secondary structure | nih.gov, nih.gov |
| 6-Thioguanine | Hydrophobic cavity (Subdomain IIA) | Conformational alteration | researchgate.net |
Thiopurines function as antimetabolites by inhibiting key enzymes involved in cellular metabolic pathways, particularly the de novo synthesis of purine (B94841) ribonucleotides. nih.govdrugbank.com This inhibition is a cornerstone of their biological activity.
6-Hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK) is a crucial enzyme in the folate biosynthesis pathway in microorganisms, making it an attractive target for antimicrobial agents. nih.govresearchgate.net Research has identified mercaptoguanine derivatives as inhibitors of HPPK. nih.gov Specifically, 8-mercaptoguanine (8-MG), an isomer of 6-thioguanine, has been shown to be an effective inhibitor of HPPK from Staphylococcus aureus (SaHPPK). plos.orgplos.org
8-MG inhibits the enzyme by binding to the pterin (B48896) substrate site, competing with the natural substrate, 6-hydroxymethyl-7,8-dihydropterin (HMDP). plos.orgplos.org This binding is competitive with the substrate but does not require the presence of magnesium or the ATP cofactor. plos.org Structural studies of the SaHPPK/8-MG complex have revealed that the inhibitor shares many key intermolecular interactions with the natural substrate. plos.org The binding of the inhibitor stabilizes the catalytic loops of the enzyme, leading to a large entropic penalty and effective inhibition. plos.org These findings provide a foundation for designing novel HPPK inhibitors based on the mercaptoguanine scaffold. nih.govplos.org
| Enzyme | Inhibitor | Binding Site | Inhibition Constants | Mechanism | Reference |
| SaHPPK | 8-Mercaptoguanine (8-MG) | Pterin substrate site | Kd: ~11-13 µM | Competitive with substrate (HMDP) | plos.org, plos.org |
| SaHPPK | 8-Mercaptoguanine (8-MG) | Pterin substrate site | IC50: ~41 µM | Inhibits pyrophosphoryl transfer | nih.gov, plos.org, plos.org |
Enzyme Inhibition Mechanisms
Membrane Transport System Interactions
The interaction of this compound and its derivatives with membrane transport systems is a critical area of study, providing insights into the mechanisms of cellular uptake and the potential for targeted therapeutic strategies. These interactions are particularly relevant in the context of erythrocyte membrane transport systems, where the movement of nucleosides is a well-characterized process.
Uridine (B1682114) Transport System Inhibition in Erythrocytes
Research has demonstrated that this compound and its analogs can act as inhibitors of the uridine transport system in human erythrocytes. This system facilitates the movement of uridine across the cell membrane, a process that can be described by a simple carrier-mediated mechanism. The inhibitory properties of this compound derivatives highlight their potential to modulate nucleoside transport, a process crucial for various cellular functions.
A significant finding in this area is the potent inhibition of the erythrocyte uridine transport system by a fluorescent derivative of this compound, S-(N-dansylaminoethyl)-6-mercaptoguanosine. nih.govportlandpress.comnih.gov This compound has been shown to be a strong inhibitor, with a reported inhibition constant (Ki) of approximately 0.3 microM. nih.govportlandpress.comnih.govcapes.gov.br Direct binding studies with this fluorescent probe have confirmed the presence of a high-affinity binding site on the erythrocyte membrane, with a dissociation constant that is comparable in magnitude to its inhibition constant. nih.govportlandpress.com This suggests a direct interaction with components of the uridine transport machinery.
| Compound | Target System | Cell Type | Inhibition Constant (Ki) |
| S-(N-dansylaminoethyl)-6-mercaptoguanosine | Uridine Transport System | Human Erythrocyte | ~ 0.3 µM |
Fluorescent Probe Applications in Transport Studies
The development of fluorescent derivatives of this compound has provided powerful tools for investigating membrane transport phenomena. nih.govportlandpress.comnih.gov S-(N-dansylaminoethyl)-6-mercaptoguanosine, in particular, has been instrumental as a fluorescent probe for the uridine transport system in human erythrocytes. nih.govportlandpress.comnih.govbit.edu.cn
This probe exhibits an emission spectrum with peaks at 400 nm and 550 nm. nih.govportlandpress.comnih.gov Notably, the emission at 550 nm is sensitive to the environment, a property that is invaluable for studying the binding of the probe to membranes. nih.govportlandpress.com When the probe binds to erythrocyte membrane fragments, its fluorescence emission spectrum suggests that it penetrates into the bilayer region of the membrane. nih.govportlandpress.com This indicates an intimate association with the lipid environment of the transport system.
Furthermore, studies have shown that the binding of the probe and the natural substrate, uridine, are not mutually exclusive. nih.govportlandpress.com However, the fluorescence and the affinity of the bound probe are sensitive to the presence of uridine. nih.govportlandpress.com This observation allows for a more detailed investigation of the interactions between the inhibitor, the substrate, and the transporter, providing insights into the conformational changes that may occur during the transport cycle. The use of such fluorescent probes represents a significant methodological advancement for the detailed study of membrane-bound transport proteins. nih.gov
Computational and Structural Biology Insights into 6 Mercaptoguanosine
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between molecules. In the context of 6-Mercaptoguanosine (B13397226) (6-MGuo), these techniques provide valuable insights into its behavior at the molecular level, particularly its interactions with proteins and DNA.
Predicting how a ligand like 6-MGuo will bind to a protein is a critical step in understanding its biological function and in the design of new drugs. nih.gov Molecular docking simulations are employed to predict the preferred orientation of 6-MGuo when it binds to a protein's active site. nih.gov These simulations help in understanding the binding mechanism and identifying key amino acid residues involved in the formation of the ligand-protein complex. nih.gov
For instance, studies on mercaptoguanine derivatives, including compounds structurally related to 6-MGuo, have utilized molecular docking and molecular dynamics (MD) simulations to investigate their binding mechanism with enzymes like 6-Hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK). nih.gov These studies have shown that van der Waals and electrostatic interactions are crucial for the binding of these derivatives. nih.gov By analyzing the trajectories from MD simulations, researchers can identify the key residues that significantly contribute to the stability of the complex. nih.govfrontiersin.org This information is instrumental for the rational design of more potent and selective inhibitors. nih.govresearchgate.net
The prediction of ligand-protein interaction affinities can also be enhanced by employing machine learning models, which can be trained on large datasets of known interactions to predict binding strength. arxiv.orgrsc.org These computational approaches, including the use of graph neural networks and physics-informed models, are becoming increasingly important in narrowing down potential drug candidates by predicting their interaction with target proteins. nih.govrsc.orgresearchgate.net
Table 1: Key Computational Techniques in Ligand-Protein Interaction Prediction for this compound and Related Compounds
| Computational Technique | Application | Key Findings |
|---|---|---|
| Molecular Docking | Predicts the preferred binding orientation of the ligand to a protein. nih.gov | Identifies potential binding modes and key interacting residues. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of the ligand and protein over time to assess complex stability. nih.gov | Reveals the dynamic nature of the interaction and conformational changes. nih.govnih.govrsc.org |
| Binding Free Energy Calculations | Estimates the strength of the ligand-protein interaction. nih.gov | Shows that van der Waals and electrostatic forces are significant contributors to binding. nih.govfrontiersin.org |
| Machine Learning Models | Predicts binding affinity and potential interactions based on large datasets. arxiv.orgrsc.org | Improves the accuracy of interaction prediction and aids in virtual screening. rsc.org |
Understanding how compounds like 6-MGuo interact with DNA is fundamental to comprehending their mechanisms of action, particularly for those with anticancer properties. While direct studies on 6-MGuo are limited, research on the related compound 6-mercaptopurine (B1684380) (6MP) provides significant insights. Biophysical techniques and in-silico molecular docking have been used to study the interaction of 6MP with calf thymus DNA. plos.org
These studies revealed a non-intercalative binding mode, suggesting that the molecule binds to the grooves of the DNA or interacts electrostatically with the phosphate (B84403) backbone. plos.org Molecular docking calculations for 6MP with a DNA dodecamer duplex sequence determined a negative binding energy, indicating a spontaneous binding process. plos.org The docking results supported a groove-binding mode, which was consistent with experimental data from spectroscopic and viscosity measurements. plos.org This type of interaction is crucial as it can interfere with DNA replication and transcription, which is a key aspect of the therapeutic effect of such antimetabolite drugs. plos.org
The flexibility and conformational changes of both the ligand and its target are critical for their interaction. Molecular dynamics simulations are the primary tool for analyzing these conformational dynamics. nih.govnih.gov For mercaptoguanine derivatives, MD simulations have shown that compounds with higher binding affinity can stabilize the conformational dynamics of the target protein. nih.gov
Techniques such as domain cross-correlation analysis and principal component analysis (PCA) are applied to the trajectories obtained from MD simulations. nih.gov These analyses help to identify correlated motions within the protein and the principal modes of motion that are affected by ligand binding. nih.govnih.gov For example, in the case of HPPK, these analyses revealed that the binding of mercaptoguanine derivatives leads to a more stable protein conformation. nih.gov Understanding these dynamic changes is essential for a complete picture of the binding event and for designing molecules that can effectively modulate the protein's function. nih.govrsc.org
DNA-Compound Binding Mode Elucidation
Quantum-Chemical Calculations and Spectroscopic Correlations
Quantum-chemical calculations provide a deeper understanding of the electronic structure and properties of molecules like 6-MGuo. These calculations are often correlated with experimental spectroscopic data to validate and interpret the results.
The study of the excited-state dynamics of 6-MGuo is crucial for understanding its phototoxicity. Upon absorption of UVA light, 6-MGuo can undergo photochemical reactions that lead to cellular damage. Quantum-chemical calculations, in conjunction with time-resolved spectroscopy, have been used to investigate the photophysical properties of 6-thioguanosine (B559654).
These studies have shown that after UVA excitation, the majority of the excited-state population of 6-thioguanosine rapidly transitions to the triplet state through intersystem crossing. A high triplet quantum yield has been determined in aqueous solutions. This efficient population of the triplet state is significant because it can lead to the photosensitization of molecular oxygen, generating reactive oxygen species (ROS) that can cause photooxidative damage to DNA. Quantum-chemical calculations that include solvent effects have supported these experimental findings. The excited-state dynamics of 6-MGuo's thiol tautomers have been shown to decay to a dark state, likely a triplet state, at a very fast rate. nih.gov
Table 2: Photophysical Properties of 6-Thioguanosine
| Property | Value/Observation | Significance |
|---|---|---|
| Absorption | Absorbs UVA light (320-400 nm). aaup.edu | Relevant to its phototoxicity upon exposure to sunlight. |
| Excited State Decay | Primarily decays via ultrafast intersystem crossing to the triplet manifold. | Leads to a high triplet quantum yield. |
| Triplet Quantum Yield | 0.8 ± 0.2 in aqueous buffer solution. | High efficiency in forming the reactive triplet state. |
| Photochemical Outcome | Can photosensitize molecular oxygen, leading to ROS generation and DNA damage. | Explains the molecular basis for its phototoxic effects. |
Tautomerism, the equilibrium between two or more interconverting structural isomers, is a key aspect of the chemistry of purine (B94841) analogs like 6-MGuo. The specific tautomeric form present can significantly influence the molecule's biological activity and interactions. For 6-thioguanosine, detailed structural analysis using UV and IR spectroscopy combined with ab initio calculations has been performed to investigate its tautomerization.
These studies have observed a thiol tautomer of 6-thioguanosine with its sugar moiety in a syn conformation, which is stabilized by a strong intramolecular hydrogen bond. This is in contrast to guanosine (B1672433), where the corresponding enol form is exclusively detected. The presence of different tautomers can affect the molecule's hydrogen bonding patterns and, consequently, its binding to proteins and nucleic acids. nih.gov Theoretical studies on related mercapto-azoles suggest that the thione form is generally favored in the tautomeric equilibrium. mdpi.com Understanding the tautomeric equilibria is therefore essential for accurately modeling the interactions of 6-MGuo in biological systems. nih.gov
Excited-State Dynamics and Photophysics
Structural Studies of this compound-Biomolecule Complexes (e.g., X-ray Crystallography of HPPK complexes)
Extensive searches of scientific literature and crystallographic databases did not yield specific structural studies for this compound complexed with biomolecules, including the enzyme 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK).
However, significant research has been conducted on closely related purine derivatives, particularly 8-mercaptoguanine (8-MG) , as an inhibitor of HPPK. This research provides valuable insights into how mercapto-substituted guanine (B1146940) analogs interact with the pterin-binding site of this key enzyme in the folate biosynthesis pathway.
Studies on 8-mercaptoguanine have successfully determined the crystal structure of its complex with HPPK from Staphylococcus aureus (SaHPPK). For instance, a high-resolution crystal structure of the SaHPPK/8-mercaptoguanine binary complex has been solved at 1.65 Å resolution. scispace.comnih.gov This structural data reveals that 8-mercaptoguanine binds within the pterin-binding site of the enzyme, mimicking the binding of the natural substrate, 6-hydroxymethyl-7,8-dihydropterin (HMDP). scispace.comnih.govwikipedia.org
Key findings from these structural and computational studies on 8-mercaptoguanine include:
Binding Mode: 8-mercaptoguanine occupies the pterin-binding pocket and establishes several key hydrogen bonds and other intermolecular interactions that are also observed with the natural substrate. scispace.comwikipedia.org
Enzyme Conformation: The binding of 8-mercaptoguanine induces a more ordered conformation in the flexible loops of the enzyme, particularly the L2 and L3 loops, which are critical for catalysis. scispace.comwikipedia.org This stabilization of a rigid conformation contributes to the inhibitory effect.
Role of the Thiol Group: The sulfur atom of the mercapto group plays a significant role in the binding affinity and the stabilization of the enzyme-inhibitor complex. researchgate.netplos.org
Inhibitory Activity: 8-mercaptoguanine has been shown to be a competitive inhibitor of HPPK with a measured equilibrium dissociation constant (Kd) of approximately 13 µM and an IC50 of about 41 µM for the S. aureus enzyme. scispace.comwikipedia.orgplos.org
Further research has explored derivatives of 8-mercaptoguanine to develop more potent inhibitors of HPPK, with some success in enhancing binding affinity. plos.orgacs.org These studies have also provided a structural basis for the selective inhibition of HPPK from different bacterial species.
While direct structural data for this compound is not available, the extensive research on 8-mercaptoguanine provides a robust framework for understanding the potential interactions of similar mercapto-purine nucleosides with HPPK and other enzymes.
Interactive Data Table: Crystallographic Data for 8-Mercaptoguanine-HPPK Complex
| Complex | PDB ID | Resolution (Å) | Organism | Key Findings |
| SaHPPK in complex with 8-mercaptoguanine | 2BMB | 1.65 | Staphylococcus aureus | Inhibitor binds in the pterin (B48896) site, sharing key interactions with the substrate. Induces ordering of catalytic loops L2 and L3. scispace.comnih.gov |
| SaHPPK/21a complex | 4F6G | 1.85 | Staphylococcus aureus | A derivative of 8-MG, shows competitive binding with the ATP cofactor, extending towards the Mg2+-binding site. researchgate.netplos.org |
Advanced Analytical Methodologies for 6 Mercaptoguanosine and Its Metabolites
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of 6-mercaptoguanosine (B13397226) and its metabolites due to its high sensitivity and specificity. annlabmed.orgacs.org This technique allows for the precise measurement of these compounds in complex biological matrices.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers significant advantages over conventional HPLC methods, including shorter run times, improved resolution, and enhanced sensitivity. researchgate.net Several UPLC-MS/MS methods have been developed for the simultaneous quantification of various thiopurine metabolites, including 6-thioguanine (B1684491) nucleotides (TGNs) and 6-methylmercaptopurine (B131649) (6-MMP). frontiersin.orgeurekaselect.com
One such method utilized a Waters Acquity® UPLC BEH AMIDA column for the separation of 6-mercaptopurine (B1684380) (6-MP), 6-MMP, and 6-thioguanosine-5'-monophosphate (6-TGMP) in dried blood spots (DBS). nih.govresearchgate.net The analytes were detected using a Waters Xevo TQD mass spectrometer with positive electrospray ionization (ESI) for 6-MP, 6-MMP, and 6-TGMP, and negative ESI for the internal standard, 5-fluorouracil (B62378) (5-FU). nih.govresearchgate.netresearchgate.net This method demonstrated good linearity over a range of 25.5–1020 ng/mL for all three analytes. nih.gov Another UPLC-MS/MS method for the analysis of 6-MP, 6-MMP, and 6-thioguanine (6-TG) in plasma reported a detection range of 5.0-500.0 ng/mL. eurekaselect.comnih.gov
A highly specific and sensitive UPLC-MS/MS method was developed for the simultaneous quantitation of eleven thiopurine nucleotides, including mono-, di-, and triphosphates of thioguanosine and methylthioinosine. acs.org This highlights the capability of UPLC-MS/MS to provide a comprehensive profile of thiopurine metabolism.
Table 1: UPLC-MS/MS Method Parameters for Thiopurine Metabolite Analysis
| Parameter | Method 1 (DBS) nih.govresearchgate.net | Method 2 (Plasma) eurekaselect.com |
| Analytes | 6-MP, 6-MMP, 6-TGMP | 6-MP, 6-MMP, 6-TG |
| Internal Standard | 5-Fluorouracil (5-FU) | Not specified |
| Chromatography Column | Waters Acquity® UPLC BEH AMIDA (1.7 μm, 2.1 × 100 mm) | Waters Atlantis T3 (3 μm, 2.1 × 150 mm) |
| Mobile Phase | Gradient of 0.2% formic acid in water and 0.1% formic acid in acetonitrile-methanol | Gradient of 0.1% formic acid in water and methanol |
| Flow Rate | 0.2 mL/min | 0.4 mL/min |
| Mass Spectrometer | Waters Xevo TQD | Not specified |
| Ionization Mode | Positive ESI for analytes, Negative ESI for IS | Not specified |
| Linear Range | 25.5–1020 ng/mL | 5.0–500.0 ng/mL |
| Run Time | 5 min | 4 min |
High-Performance Liquid Chromatography (HPLC) coupled with various detectors remains a widely used technique for the analysis of thiopurine metabolites. naspghan.orgresearchgate.net Diode array detectors (DAD) and fluorescence detectors offer reliable quantification, particularly for routine therapeutic drug monitoring.
An HPLC-DAD method was developed and validated for the simultaneous quantification of TGNs and methylmercaptopurine nucleotides (MMPNs). nih.govnih.gov This method demonstrated good selectivity and specificity, with detection limits of 100 nM for TGN and 900 nM for MMPN. nih.govnih.gov The lower limits of quantification were 300 nM and 3000 nM, respectively. nih.govnih.gov The absorbance was monitored at 280, 304, and 341 nm for the detection of an internal standard, MMPN, and TGN, respectively. nih.gov
Another HPLC method utilized a Purospher RP18-e column with a mobile phase of dihydrogenophosphate buffer-methanol for the simultaneous determination of 6-TGNs and Me6-MPNs in erythrocytes. nih.govresearchgate.net Detection was performed at 341 nm for 6-TG and 304 nm for a derivative of Me6-MP. researchgate.net
Fluorescence detection can be employed to enhance the sensitivity of 6-TGN analysis. diva-portal.org One method involved the derivatization of TGNs to make them fluorescent, with detection at an excitation wavelength of 329 nm and an emission wavelength of 403 nm. diva-portal.org This dual-detection approach, combining fluorescence for TGNs and UV absorption for methylated metabolites, allows for comprehensive analysis in a single chromatographic run. diva-portal.org More recently, fluorescence analysis using nanocomposites has been explored for the detection of 6-mercaptopurine, demonstrating high sensitivity with a detection limit of 0.004 μmol L(-1). nih.gov
Table 2: HPLC Method Parameters for Thiopurine Metabolite Analysis
| Parameter | HPLC-DAD Method nih.govnih.gov | HPLC-UV/Fluorescence Method researchgate.netdiva-portal.org |
| Analytes | TGN, MMPN | 6-TGNs, Me6-MPNs, TGMP, TGDP, TGTP |
| Detector | Diode Array Detector (DAD) | UV and Fluorescence |
| Wavelengths (nm) | 280 (IS), 304 (MMPN), 341 (TGN) | 341 (6-TG), 304 (Me6-MP derivative), Ex: 329/Em: 403 (TGNs) |
| Column | Not specified | Purospher RP18-e, Not specified for fluorescence method |
| Mobile Phase | Not specified | 0.02 mol/L dihydrogenophosphate buffer-methanol, Gradient ion-pair chromatography |
| Limit of Detection | 100 nM (TGN), 900 nM (MMPN) | Not specified |
| Lower Limit of Quantification | 300 nM (TGN), 3000 nM (MMPN) | 0.3 pmol/8x10^8 RBC (TGMP), 3 pmol/8x10^8 RBC (TGDP), 2 pmol/8x10^8 RBC (TGTP) |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Sample Preparation Techniques for Biological Matrices
The choice of biological matrix and the sample preparation technique are critical for obtaining accurate and reproducible results in the analysis of this compound and its metabolites. annlabmed.orgfrontiersin.org Since these metabolites are intracellular, erythrocytes, peripheral blood mononuclear cells, and dried blood spots are commonly used matrices. frontiersin.orgmdpi.comunito.it
Dried blood spot (DBS) sampling offers a minimally invasive alternative to traditional venipuncture, making it particularly suitable for pediatric and elderly patients. mdpi.com Several LC-MS/MS methods have been developed for the analysis of thiopurine metabolites in DBS samples. nih.govnih.gov
In a typical DBS method, a small volume of blood (e.g., 30 μL) is spotted onto a Guthrie card and dried. nih.govnih.gov The metabolites are then extracted from the DBS, often using a liquid extraction with a solvent like methanol. researchgate.netmdpi.com The extraction process may be followed by a hydrolysis step to convert nucleotide forms to their corresponding bases for easier analysis. nih.govnih.gov One study reported a DBS method with a linearity range of 50 to 5300 pmol/8 × 10^8 Ery for 6-TG and 260 to 5300 pmol/8 × 10^8 Ery for 6-MMP. nih.gov DBS samples have shown good stability, with metabolites being stable for at least one month at temperatures ranging from -20 to 40 °C. nih.gov
Peripheral blood mononuclear cells (PBMCs) are another important matrix for measuring thiopurine metabolites, as they represent a site of pharmacological action. A UPLC-MS/MS method has been validated for the quantification of 6-thioguanosine (B559654) and 6-methylmercaptopurine riboside in PBMCs. unito.it
The sample preparation for PBMC analysis involves the extraction of these cells from whole blood, often using density gradient separation. unito.it A crucial step in this process is the de-phosphorylation of the nucleotide metabolites to their corresponding nucleosides using an enzyme like acid phosphatase. unito.it This is followed by protein precipitation, typically with acetonitrile, before the sample is injected into the UPLC-MS/MS system. unito.it
Erythrocytes (red blood cells) are the most commonly used matrix for monitoring thiopurine metabolites, serving as a surrogate for intracellular drug concentrations. frontiersin.orgnaspghan.org Sample preparation involves the separation of erythrocytes from whole blood, followed by lysis and deproteinization. nih.govnih.gov
A common procedure involves washing the red blood cells to remove plasma components. frontiersin.orgkoreamed.org The cells are then lysed, and proteins are precipitated using an acid, such as perchloric acid. nih.govnih.gov This deproteinization step is often performed in the presence of a reducing agent like dithiothreitol (B142953) (DTT) to prevent oxidation of the thiol-containing analytes. nih.gov The nucleotide metabolites in the acid extract are then hydrolyzed to their respective bases by heating at 100°C for about 45 minutes. nih.govresearchgate.net The resulting solution can then be directly analyzed by HPLC or LC-MS/MS. nih.gov This hydrolysis step simplifies the analysis by converting the various phosphate (B84403) forms (mono-, di-, and triphosphates) of the metabolites into a single analyte for quantification. mdpi.com
Peripheral Blood Mononuclear Cell (PBMC) Extraction and De-phosphorylation
Method Validation and Performance Characteristics
Method validation is a critical process in analytical chemistry that demonstrates an analytical procedure is suitable for its intended purpose. For the quantification of this compound and its key metabolites, such as 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine nucleotides (6-MMPN), validation ensures the reliability, quality, and consistency of the results. This involves evaluating several performance characteristics, including selectivity, linearity, accuracy, precision, and the stability of the analytes in biological matrices.
Selectivity and Linearity
Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components expected to be in the sample matrix. In the analysis of this compound metabolites, methods are tested for potential interference from endogenous substances in biological samples like plasma or red blood cells (RBCs). For instance, one High-Performance Liquid Chromatography (HPLC) method was confirmed to be selective by analyzing six different blank human plasma samples to observe any impact from plasma impurities. jyoungpharm.org The results showed no significant interference at the retention times of the analytes or the internal standard, with relative errors between 9.27% and 14.93% and a relative standard deviation (%RSD) of 1.89%. jyoungpharm.org Similarly, a method using dried blood spots (DBS) demonstrated no interference from endogenous compounds after investigating six different blood sources. mdpi.com
Linearity establishes the relationship between the concentration of an analyte and the analytical signal over a defined range. A linear relationship is crucial for accurate quantification. Various studies have established linear ranges for this compound and its metabolites using different analytical techniques. An HPLC method demonstrated linearity for 6-mercaptopurine (6-MP) and 6-methylmercaptopurine (6-MMP) with correlation coefficients (r) greater than 0.999. jyoungpharm.org Another study using UPLC-MS/MS for DBS analysis also confirmed linearity for 6-MP, 6-MMP, and 6-thioguanosine-5'-monophosphate (6-TGMP). mdpi.comresearchgate.net A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying 6-TGN and 6-MMPN in RBCs also showed excellent linearity. nih.govannlabmed.orgnih.govresearchgate.net
The table below summarizes the linearity findings from various validated methods.
| Analyte(s) | Method | Matrix | Linearity Range | Correlation Coefficient (r) |
| 6-mercaptopurine (6-MP) | HPLC | Plasma | 2.0–200.0 ng/mL | > 0.9991 |
| 6-methylmercaptopurine (6-MMP) | HPLC | Plasma | 20–2000 ng/mL | > 0.9993 |
| 6-MP, 6-MMP | UPLC-MS/MS | Dried Blood Spots | 25.5–1020 ng/mL | Not specified |
| 6-thioguanosine-5'-monophosphate (6-TGMP) | UPLC-MS/MS | Dried Blood Spots | 51–1020 ng/mL | Not specified |
| 6-thioguanine nucleotides (6-TGN) | LC-MS/MS | Red Blood Cells | 0.1–10 µmol/L | Not specified |
| 6-methylmercaptopurine nucleotide (6-MMPN) | LC-MS/MS | Red Blood Cells | 0.5–100 µmol/L | Not specified |
| 6-thioguanine (6-TG) | HPLC | Whole Blood | 479–17,118 ng/mL | > 0.992 |
Data sourced from multiple research findings. jyoungpharm.orgmdpi.comnih.govnih.gov
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, often reported as percent recovery or relative error (%RE). Precision measures the degree of agreement among a series of measurements of the same sample, reported as relative standard deviation (%RSD) or coefficient of variation (%CV). Precision is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Validation guidelines, such as those from the European Medicines Agency (EMA), often require the precision to be ≤15% for quality control (QC) samples and ≤20% for the lower limit of quantification (LLOQ). mdpi.com Accuracy should also fall within these limits. mdpi.com
One HPLC method for 6-MP and 6-MMP in plasma met these criteria. jyoungpharm.org For intra-day accuracy, the %RE values for 6-MP ranged from -8.66% to 7.07%, while for 6-MMP, they were between 0.08% and 7.35%. jyoungpharm.org Inter-day accuracy for 6-MP ranged from -8.66% to 11.05%. jyoungpharm.org A UPLC-MS/MS method for DBS analysis also demonstrated that both intra-run and between-run precision and accuracy were consistently below 15% for QC samples and below 20% for the LLOQ. mdpi.com Similarly, an HPLC method for 6-TG in whole blood reported accuracy with bias between -5.6% and 14.7%, and precision with CVs of 1.30–3.24% for repeatability and 4.19–5.78% for intermediate precision. nih.gov
The following table presents a summary of accuracy and precision data from a validated HPLC method for 6-MP and 6-MMP.
| Analyte | Parameter | Concentration Level | Acceptance Criteria | Result |
| 6-mercaptopurine (6-MP) | Intra-day Accuracy (%RE) | LLOQ, QCL, QCM, QCH | ≤ 20% (LLOQ), ≤ 15% (QC) | -8.66% to 7.07% |
| Inter-day Accuracy (%RE) | LLOQ, QCL, QCM, QCH | ≤ 20% (LLOQ), ≤ 15% (QC) | -8.66% to 11.05% | |
| Intra- & Inter-day Precision (%RSD) | LLOQ, QCL, QCM, QCH | ≤ 20% (LLOQ), ≤ 15% (QC) | Met criteria | |
| 6-methylmercaptopurine (6-MMP) | Intra-day Accuracy (%RE) | LLOQ, QCL, QCM, QCH | ≤ 20% (LLOQ), ≤ 15% (QC) | 0.08% to 7.35% |
| Inter-day Accuracy (%RE) | LLOQ, QCL, QCM, QCH | ≤ 20% (LLOQ), ≤ 15% (QC) | Met criteria | |
| Intra- & Inter-day Precision (%RSD) | LLOQ, QCL, QCM, QCH | ≤ 20% (LLOQ), ≤ 15% (QC) | Met criteria |
LLOQ: Lower Limit of Quantification; QCL: Low Quality Control; QCM: Medium Quality Control; QCH: High Quality Control. Data sourced from Harahap et al., 2017. jyoungpharm.org
Stability Studies of Metabolites in Biological Samples
The stability of analytes in biological samples under various storage and handling conditions is crucial for ensuring the integrity of the results, especially when samples are not analyzed immediately after collection. Stability studies for this compound metabolites have been conducted under different conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.
In one comprehensive study, thiopurine metabolites in pre-processed RBC samples showed no significant change after 4 hours at 25°C and 4°C. nih.govnih.gov For long-term storage, these samples were stable for up to 6 months at -70°C. nih.govnih.gov However, at -20°C, the concentration of 6-TGN decreased by 30% after 180 days, indicating that -70°C or lower is preferable for long-term storage. nih.govannlabmed.orgnih.govresearchgate.net In whole blood, 6-TGN concentrations decreased by about 20% after four days of storage at 4°C, suggesting that samples should be processed as soon as possible. nih.govannlabmed.orgnih.govresearchgate.net Other studies corroborate these findings, noting that 6-MMPN is generally more stable than 6-TGN. annlabmed.orgfrontiersin.org For instance, after 180 days at -70°C, 6-TGN concentrations decreased by about 5%, while 6-MMPN decreased by 10%. frontiersin.org Freeze-thaw stability has also been assessed, with one study showing an approximate 8% reduction in 6-TG concentration after three cycles. frontiersin.org
The table below details the stability of this compound metabolites under various conditions.
| Analyte(s) | Sample Type | Storage Condition | Duration | Stability Outcome |
| 6-TGN, 6-MMPN | Pre-processed RBCs | 25°C (Room Temp) | 4 hours | Stable, no significant change. nih.gov |
| 6-TGN, 6-MMPN | Pre-processed RBCs | 4°C (Refrigerated) | 4 hours | Stable, no significant change. nih.gov |
| 6-TGN, 6-MMPN | Pre-processed RBCs | -70°C | Up to 6 months | Stable. nih.govnih.gov |
| 6-TGN | Pre-processed RBCs | -20°C | 180 days | ~30% decrease in concentration. nih.govnih.govresearchgate.net |
| 6-MMPN | Pre-processed RBCs | -20°C | 180 days | ~10% decrease, considered rather stable. annlabmed.orgnih.gov |
| 6-TGN | Whole Blood | 4°C (Refrigerated) | 4 days | ~20% decrease in concentration. nih.govnih.govresearchgate.net |
| 6-TGN, 6-MMP | Washed RBC Lysates | -70°C | 150 days | <10% decrease in concentration. frontiersin.org |
| 6-TG, 6-MMP | Washed RBCs | 3 Freeze-Thaw Cycles | N/A | ~8% reduction for 6-TG, ~6% for 6-MMP. frontiersin.org |
| 6-MP, 6-TG, 6-MMP | Red Blood Cells | -80°C | 3 months | Stable (3-5% decrease observed). omicsonline.org |
| 6-MP, 6-MMP, 6-TGMP | Dried Blood Spots | -20°C | 90 days | Stable, with deviation from -1.45% to 11.44%. nih.gov |
Data compiled from multiple research articles. nih.govannlabmed.orgnih.govresearchgate.netfrontiersin.orgomicsonline.orgnih.gov
Preclinical Research Models and Applications of 6 Mercaptoguanosine
In Vitro Cellular Models
In vitro cellular models are indispensable tools in preclinical research, offering a controlled environment to investigate the molecular and cellular mechanisms of action of therapeutic compounds. These models, which include cell lines and primary cells, allow for detailed studies that can bridge the gap between animal models and human clinical trials. nih.govresearchgate.net For the study of 6-Mercaptoguanosine (B13397226) (6-MG), various in vitro cellular models have been employed to elucidate its effects on different cell types and biological processes.
Leukemic Cell Lines (e.g., Jurkat T cells, P388 murine leukemic cells, H.Ep.2 cells)
Leukemic cell lines are crucial for cancer research, providing insights into the efficacy and mechanisms of potential anticancer agents. The Jurkat cell line, established from the peripheral blood of a patient with acute T-cell leukemia, is a widely used model in immunology and cancer research. Studies have utilized Jurkat cells to investigate the effects of various compounds on leukemia. For instance, research on the antimetabolite 6-mercaptopurine (B1684380) (6-MP), a related thiopurine, has been conducted on leukemic cell lines to understand its metabolism and cytotoxic effects. nih.gov In one study, the combination of 6-mercaptopurine with dietary polyphenols was observed to have antagonistic effects in Jurkat and other leukemia cell lines. oncotarget.com Specifically, 6-mercaptopurine alone caused S-phase cell cycle arrest in all tested leukemia cell lines. oncotarget.com
The P388 murine leukemic cell line is another valuable tool in cancer drug discovery. While direct studies on this compound with P388 cells are not detailed in the provided results, the broader use of such cell lines in evaluating purine (B94841) analogs is well-established. Similarly, H.Ep.2 cells, derived from a human laryngeal carcinoma, have been instrumental in assessing the apoptotic potential of various chemical agents. oncotarget.com
Human Erythrocytes
Human erythrocytes, or red blood cells, are a key model for studying the metabolism and transport of thiopurine drugs. sbgh.mb.ca The measurement of thiopurine metabolites, such as 6-thioguanine (B1684491) nucleotides (6-TGNs) and 6-methylmercaptopurine (B131649) (6-MMP), within erythrocytes is used to monitor therapy and assess a patient's metabolism of drugs like azathioprine (B366305) and 6-mercaptopurine. sbgh.mb.caresearchgate.net
A fluorescent derivative of this compound, S-(N-dansylaminoethyl)-6-mercaptoguanosine, was synthesized and identified as a potent inhibitor of the uridine (B1682114) transport system in human erythrocytes, with a Ki of approximately 0.3 microM. nih.govportlandpress.comportlandpress.com This derivative served as a fluorescent probe to study the binding and transport dynamics within the erythrocyte membrane. nih.govportlandpress.com Direct binding assays revealed a high-affinity binding site for this probe. nih.govportlandpress.com
Fibroblast Cell Lines
Fibroblast cell lines, derived from connective tissues, are fundamental in various research areas, including toxicology and cancer studies. mdpi.combcrj.org.br Normal mouse fibroblast cell lines have been used as controls in in vitro bioassays to assess the cytotoxicity of nanoparticles coated with 6-mercaptopurine. nih.gov These studies help in determining the specificity of the cytotoxic effects of such compounds on cancer cells versus normal cells. nih.gov Various human fibroblast cell lines, such as HEL 299, MRC-5, and WI-38, are available for research and have been instrumental in fields like vaccine production. neuromics.com
In Vitro Biochemical Systems
In vitro biochemical systems provide a reductionist approach to study the direct interactions between a compound and its molecular targets, such as nucleic acids and enzymes. These assays are critical for understanding the fundamental mechanisms of drug action.
Nucleic Acid Interaction Assays (e.g., Calf Thymus DNA)
The interaction of small molecules with DNA is a key area of investigation in the development of anticancer drugs. nih.govnih.govplos.org Calf thymus DNA (CT-DNA) is commonly used in these assays due to its availability and well-characterized structure. Studies on the related compound 6-mercaptopurine (6-MP) have utilized various biophysical techniques to investigate its interaction with CT-DNA. nih.govnih.govplos.org
UV-visible spectroscopy confirmed an interaction between 6-MP and CT-DNA, indicated by hyperchromism. nih.gov Fluorescence spectroscopy revealed a moderate binding constant, and competitive displacement assays with ethidium (B1194527) bromide and other DNA-binding dyes suggested a non-intercalative, groove-binding or electrostatic mode of interaction. nih.govnih.govplos.orgplos.org Molecular docking studies further supported a groove-binding model, with a calculated binding energy of -116.97 kJ/mole for the 6-MP-DNA complex. plos.orgplos.org
| Parameter | Value | Method |
|---|---|---|
| Binding Constant (Kb) | 7.48 × 103 M-1 | Fluorescence Spectroscopy |
| Binding Energy | -116.97 kJ/mole | Molecular Docking |
| Binding Mode | Groove Binding/Electrostatic | Spectroscopy & Molecular Docking |
Enzyme Activity Assays (e.g., HPPK, TPMT)
Enzyme activity assays are crucial for determining the inhibitory potential of compounds against specific enzymes.
HPPK (6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase) is an essential enzyme in the folate biosynthesis pathway of many pathogens, making it an attractive drug target. nih.govresearchgate.net While the provided information focuses on 8-mercaptoguanine, a related compound, it offers insights into how mercapto-analogs can inhibit this class of enzymes. In-silico screening identified 8-mercaptoguanine as an inhibitor of Staphylococcus aureus HPPK (SaHPPK). nih.gov Biochemical assays determined its IC50 value to be approximately 41 µM. nih.govresearchgate.net Further studies have explored S-functionalized derivatives of 8-mercaptoguanine to improve their inhibitory activity against HPPK from both E. coli and S. aureus. nih.gov
| Parameter | Value | Method |
|---|---|---|
| IC50 | ~41 µM | Luminescent Kinase Assay |
| Equilibrium Dissociation Constant (Kd) | ~13 µM | Isothermal Titration Calorimetry (ITC) & Surface Plasmon Resonance (SPR) |
TPMT (Thiopurine S-methyltransferase) is a key enzyme in the metabolism of thiopurine drugs, including 6-mercaptopurine. sbgh.mb.camedicinesinformation.co.nz The activity of TPMT is measured to predict a patient's response to thiopurine therapy and to avoid potential toxicity. medicinesinformation.co.nzmayocliniclabs.com Assays for TPMT activity typically measure the conversion of a thiopurine substrate, like 6-mercaptopurine or 6-thioguanine, to its S-methylated metabolite. researchgate.net Variations in TPMT activity, due to genetic polymorphisms, can lead to significant differences in the levels of active thioguanine nucleotides and the risk of adverse effects. nih.gov Therefore, determining TPMT activity is a critical step before initiating treatment with thiopurine drugs. medicinesinformation.co.nz
Development of Research Probes and Tools
The unique chemical properties of this compound have enabled its use as a foundational molecule for the development of specialized research tools. These tools are instrumental in investigating complex biological processes at the molecular level.
Fluorescent Nucleoside Analogs in Molecular Biology Techniques
The modification of nucleosides to create fluorescent analogs is a powerful strategy in molecular biology, allowing for the real-time visualization and quantification of cellular events. cancer.gov An ideal fluorescent probe should be structurally similar to its native counterpart, be stable in aqueous environments, and possess distinct fluorescence properties. cancer.gov
In this context, this compound has been successfully derivatized to create a potent fluorescent probe. Researchers synthesized S-(N-dansylaminoethyl)-6-mercaptoguanosine, a fluorescent derivative designed to act as a research tool. portlandpress.comnih.gov This compound's utility stems from its dual-peak emission spectrum at 400 nm and 550 nm. nih.gov Notably, the emission at 550 nm is environmentally sensitive, meaning its fluorescence changes upon binding to its target, making it an effective reporter molecule. portlandpress.comnih.gov The synthesis of such probes allows for detailed studies of molecular interactions and dynamics within cellular components. nih.gov
Probing Cellular Transport Systems
Cellular transport systems, particularly those for nucleosides, are critical for nutrient uptake and the mechanism of action of many drugs. Fluorescent probes derived from nucleoside analogs provide a means to study these transporters directly.
The fluorescent derivative S-(N-dansylaminoethyl)-6-mercaptoguanosine was specifically developed to investigate the uridine transport system in human erythrocytes. portlandpress.comnih.govportlandpress.com This compound proved to be a strong inhibitor of the transporter, demonstrating its high affinity for the system. nih.gov Studies using this probe revealed the existence of a tight binding site on erythrocyte membranes. portlandpress.comnih.gov The fluorescence of the bound probe is sensitive to the presence of the natural substrate, uridine, although their binding is not mutually exclusive. nih.gov Analysis of the probe's emission spectrum suggests that when bound, it penetrates into the lipid bilayer region of the cell membrane, providing insights into the transporter's structural environment. portlandpress.comnih.gov
| Property | Description | Reference |
|---|---|---|
| Target System | Uridine transport system in human erythrocytes | portlandpress.comnih.gov |
| Inhibitory Constant (Ki) | Approximately 0.3 µM | nih.gov |
| Emission Spectrum Peaks | 400 nm | nih.gov |
| 550 nm (environment-sensitive) | portlandpress.comnih.gov | |
| Binding Characteristics | Binds to a tight binding site; fluorescence and affinity are sensitive to the presence of uridine. | portlandpress.comnih.gov |
| Inferred Membrane Location | Penetrates into the bilayer region of the membrane when bound. | nih.gov |
Emerging Preclinical Concepts and Applications
Research into thiopurine analogs like this compound continues to evolve, with modern technology offering new avenues for preclinical investigation and application.
Nanoparticle-Based Delivery Systems for Thiopurine Analogs
Nanoparticle-based drug delivery has emerged as a promising strategy to enhance the therapeutic potential of various compounds, including thiopurine analogs. nih.gov These systems, which include liposomes, micelles, and polymeric or metallic nanoparticles, are designed to improve drug stability, solubility, and targeting, potentially leading to more effective outcomes. nih.govmdpi.com
Preclinical research has explored various nanoparticle formulations for delivering thiopurines such as 6-mercaptopurine (6-MP), the parent compound of this compound. nih.govresearchgate.net One area of focus is the use of superparamagnetic iron oxide nanoparticles. researchgate.netnih.gov In one study, 6-MP was coated onto magnetite (Fe₃O₄) nanoparticles that were also combined with chitosan, a natural polysaccharide. researchgate.netnih.gov The resulting nanocomposite, with an average diameter of 19 nm, demonstrated sustained release of 6-MP. researchgate.net This controlled-release formulation has the potential to serve as an alternative drug delivery system. researchgate.netnih.gov Other approaches have utilized materials like hyaluronic acid and PLGA (poly(lactic-co-glycolic acid)) to create nanoparticles for delivering thiopurines like 6-thioguanine. researchgate.net These advanced delivery systems aim to overcome challenges associated with conventional drug administration by providing more stable and targeted delivery. nih.govmdpi.com
| Nanoparticle Type | Thiopurine Analog | Key Features/Findings | Reference |
|---|---|---|---|
| Chitosan-coated Magnetite (Fe₃O₄) Nanoparticles | 6-Mercaptopurine (6-MP) | Spherical nanocomposite (avg. diameter 19 nm); demonstrated sustained, controlled release. | researchgate.netnih.gov |
| Hyaluronic Acid-based Prodrug Nanoparticles | Mercaptopurine (MP) | Designed as a robust, CD44-targeted nanomedicine. | researchgate.net |
| PLGA (Poly(lactic-co-glycolic acid)) Nanoparticles | 6-Thioguanine | Developed for sustained release in therapeutic applications. | researchgate.net |
| Chitosan Nanoparticles | 6-Thioguanine | Investigated for anticancer efficacy. | researchgate.net |
| Sodium Alginate Conjugate Nanoparticles | 6-Thioguanine | Developed as a pH and reduction-activated polymeric prodrug for enhanced intracellular release. | researchgate.net |
Future Research Directions for 6 Mercaptoguanosine
Elucidation of Remaining Unclear Molecular Mechanisms
While the fundamental mechanism of 6-Mercaptoguanosine (B13397226) and other thiopurines involves their conversion to active metabolites that interfere with nucleic acid synthesis, the precise and complete cytotoxic and immunosuppressive mechanisms are not yet fully established. chemicalbook.com Future research must continue to unravel the complexities of their actions.
A significant area of investigation is the impact of these compounds on cellular metabolism beyond the inhibition of de novo purine (B94841) synthesis. chemicalbook.comnih.gov Recent studies have shown that 6-mercaptopurine (B1684380) (6-MP), a related thiopurine, induces energetic stress in cancer cells by reducing intracellular ATP concentration, which in turn activates AMP-activated protein kinase (AMPK) and inhibits the mechanistic target of rapamycin (B549165) (mTOR). nih.gov The interdependence of these signaling pathways with DNA damage responses initiated by the incorporation of thiopurine metabolites into DNA complicates the delineation of specific effects. nih.gov Further investigation into how this compound and its metabolites modulate these critical metabolic checkpoints is crucial.
Moreover, the exact mechanisms by which thiopurine metabolites suppress the immune system are still being clarified. researchgate.net It is hypothesized that they have a selective inhibitory effect on activated T lymphocytes. researchgate.net Identifying the full array of proteins and signaling cascades affected by this compound in different immune cell subsets will be vital for a comprehensive understanding.
Exploration of Novel Biological Targets
The search for novel biological targets for this compound and its analogs is a promising avenue for expanding their therapeutic applications. While their effects on purine metabolism are well-documented, other potential targets are emerging from recent research.
One such target is the enzyme 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK), which is involved in the folate biosynthesis pathway and represents a potential antimicrobial target. nih.govplos.orgacs.org Derivatives of mercaptoguanine have been shown to inhibit HPPK from Staphylococcus aureus. nih.govacs.org Specifically, 8-mercaptoguanine has been identified as an inhibitor that binds to the substrate site of SaHPPK. plos.orgplos.org Further exploration of functionalized mercaptoguanine derivatives could lead to the development of new classes of antibiotics. acs.org
Another area of interest is the Rac1 signaling pathway, which is a key regulator of T-cell function. The metabolite 6-thio-GTP has been shown to specifically target the Vav1/Rac1 signaling pathway in T lymphocytes, inducing apoptosis. nih.gov Investigating whether this compound or its specific metabolites have differential effects on Rac1 and related GTPases in various cell types could uncover new therapeutic strategies for immune-mediated diseases and cancer. nih.govfrontiersin.org Additionally, some derivatives have been shown to decrease levels of parathyroid hormone-related protein (PTHrP), suggesting a potential role in managing osteolytic bone disease. tandfonline.com
Development of Advanced Probing Techniques
To achieve a more granular understanding of this compound's function, the development and application of advanced probing techniques are essential. These methods can provide deeper insights into the compound's interactions within the complex cellular environment.
Fluorescently labeled analogs of mercaptoguanosine, such as S-(N-dansylaminoethyl)-6-mercaptoguanosine, have been used as probes to study transport systems in human erythrocytes. portlandpress.com The development of new fluorescent probes with improved photophysical properties and target specificity will be invaluable for real-time imaging of the drug's uptake, distribution, and interaction with intracellular targets.
Advanced analytical techniques are also crucial for accurately quantifying this compound and its metabolites in biological samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) are established methods for measuring thiopurine metabolites. researchgate.netmdpi.com Continued refinement of these methods, such as improving sensitivity and developing techniques for analyzing multiple metabolites simultaneously from small sample volumes like dried blood spots, will enhance therapeutic drug monitoring and pharmacokinetic studies. researchgate.netmdpi.com Furthermore, computational approaches like molecular docking and molecular dynamics simulations are powerful tools for probing the binding mechanisms of mercaptoguanine derivatives to their target enzymes, providing insights that can guide rational drug design. nih.gov
Integration of Multi-omics Data for Comprehensive Understanding
A holistic view of the cellular response to this compound can be achieved through the integration of multiple "omics" datasets. researchgate.net This systems-level approach promises to move beyond a single-target focus to a comprehensive understanding of the drug's impact on the entire cellular network. frontiersin.orgnih.gov
Combining transcriptomics, proteomics, and metabolomics can reveal the cascading effects of this compound treatment, from changes in gene expression to alterations in protein levels and metabolic fluxes. researchgate.netmdpi.com For instance, an integrated analysis could correlate the inhibition of purine synthesis (metabolomics) with downstream changes in the expression of genes and proteins involved in cell cycle regulation and apoptosis (transcriptomics and proteomics). nih.govdovepress.com This approach can help identify biomarkers for drug efficacy and toxicity, and uncover previously unknown mechanisms of action. nih.govresearchgate.net
The application of multi-omics is particularly relevant in toxicology, where it can provide a systemic understanding of toxicity pathways. researchgate.net By integrating data from different omics layers, researchers can build more accurate models of how this compound affects cellular processes, leading to a more complete picture of its therapeutic and potential off-target effects. frontiersin.orgnih.gov Publicly available multi-omics datasets and new computational tools are making these integrative analyses increasingly feasible. frontiersin.orgnih.gov
Rational Design of Next-Generation Thiopurine Analogs
The knowledge gained from elucidating molecular mechanisms, identifying new targets, and integrating multi-omics data will fuel the rational design of next-generation thiopurine analogs with improved therapeutic profiles. nih.gov The goal is to develop compounds with enhanced efficacy, greater target specificity, and reduced toxicity. nih.govresearchgate.net
Structure-activity relationship (SAR) studies, guided by computational modeling, can be used to design novel derivatives of this compound. researchgate.netptfarm.pl For example, modifications to the purine scaffold or the mercapto group could optimize binding to specific targets like HPPK or Rac1, while minimizing off-target effects. acs.orgnih.gov Researchers have already begun to synthesize and test novel thiopurine derivatives, including tricyclic analogues and those with substitutions at various positions, showing promising results in terms of biological activity. mdpi.comresearchgate.net
One study identified a "designer" thiopurine-analogue, denoted B-0N, which induced stronger and earlier T-cell apoptosis than 6-mercaptopurine and was associated with decreased myelo- and hepatotoxicity. nih.gov This highlights the potential of targeted molecular modeling to create superior immunosuppressive agents. nih.gov The development of controlled-release formulations and nano-formulations also represents a key strategy to improve the delivery and stability of thiopurine drugs, potentially leading to more consistent therapeutic levels and better patient outcomes. nih.gov
Q & A
Basic: What are the standard analytical methods for characterizing 6-Mercaptoguanosine in experimental settings?
Methodological Answer:
Characterization should include:
- UV-Vis Spectroscopy : Measure absorbance at λmax 257 nm (ε=8,820 M<sup>−1</sup>cm<sup>−1</sup>) and 342 nm (ε=24,800 M<sup>−1</sup>cm<sup>−1</sup>) to confirm purity and concentration .
- Mass Spectrometry (MS) : Confirm molecular weight (FW 299.31 g/mol) and detect sulfur incorporation.
- NMR Spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR to verify structural integrity, focusing on the thiol group and ribose moiety.
- HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase columns with UV detection .
Advanced: How can enzymatic synthesis of 6-thio-ppGpp from this compound be optimized?
Methodological Answer:
- Substrate Preparation : Use this compound and ATP in a 1:2 molar ratio.
- Enzymatic Reaction : Employ crude RelA-ribosome complexes (from E. coli) to catalyze the two-step phosphorylation, monitored via thin-layer chromatography (TLC) or HPLC .
- Optimization Variables : Adjust Mg<sup>2+</sup> concentration (5–10 mM), pH (7.5–8.5), and incubation time (1–3 hrs) to maximize yield. Validate products using MS and enzymatic activity assays.
Basic: What are key considerations for in vitro studies assessing this compound’s immunosuppressive effects?
Methodological Answer:
- Cell Models : Use Jurkat T-cells or primary lymphocytes, ensuring viability >90% via trypan blue exclusion.
- Dose Range : Test 0.1–100 µM, with azathioprine as a positive control .
- Assay Design : Measure adenosine deaminase (ADA) inhibition using spectrophotometric assays (e.g., ammonia release) and validate via IC50 calculations .
Advanced: How can contradictions in reported enzymatic inhibition profiles of this compound be resolved?
Methodological Answer:
- Reproducibility Checks : Replicate studies under identical conditions (pH, temperature, enzyme source).
- Meta-Analysis : Pool data from independent studies using random-effects models to account for variability in assay protocols .
- Structural Studies : Perform X-ray crystallography or molecular docking to identify binding site discrepancies (e.g., ADA vs. sorbitol dehydrogenase) .
Basic: How to formulate hypothesis-driven research questions on this compound’s role in RNA structural studies?
Methodological Answer:
- Framework : Apply PICO :
- Population : RNA helices (e.g., G-quadruplexes).
- Intervention : this compound incorporation.
- Comparison : Native guanosine.
- Outcome : Stability (ΔTm) or conformational changes.
- FINER Criteria : Ensure feasibility (in vitro RNA synthesis), novelty (unexplored RNA targets), and relevance (e.g., antiviral drug design) .
Advanced: What advanced techniques elucidate this compound’s interactions with RNA helices?
Methodological Answer:
- Circular Dichroism (CD) : Monitor helical transitions (e.g., B-DNA to Z-DNA) induced by thiol substitution .
- Cryo-EM/X-ray Crystallography : Resolve atomic-level interactions in RNA-6-Mercaptoguanosine complexes.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .
Basic: What statistical approaches are critical for dose-response analysis in this compound bioassays?
Methodological Answer:
- Dose-Response Curves : Fit data to Hill equations using nonlinear regression (e.g., GraphPad Prism). Report IC50 with 95% confidence intervals.
- Significance Testing : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Adhere to instrument precision (e.g., report IC50 as 12.3 ± 0.5 µM, not 12.345 µM) .
Advanced: How can computational modeling enhance studies of this compound’s enzyme inhibition?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ADA-6-Mercaptoguanosine binding over 100-ns trajectories to identify key residues (e.g., His17 in ADA).
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze catalytic mechanisms (e.g., proton transfer in ADA inhibition).
- Validation : Cross-reference computational findings with mutagenesis data (e.g., His17Ala ADA variants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
